N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)9-4-2-6-10-8(9)5-3-7-13-10/h2,4,6,13H,3,5,7H2,1H3,(H,12,14) |
InChI Key |
ZUERAFYOMKZJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide typically involves the following steps:
Formation of 1,2,3,4-tetrahydroquinoline: This can be achieved through the hydrogenation of quinoline in the presence of a suitable catalyst.
N-methylation: The tetrahydroquinoline is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 5th position. This can be done by reacting the N-methyl-1,2,3,4-tetrahydroquinoline with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.
Reduction: N-methyl-1,2,3,4-tetrahydroquinoline-5-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide has been investigated for its anticancer properties. Research indicates that tetrahydroquinoline derivatives can exhibit cytotoxic effects on various cancer cell lines.
Case Study: Anticancer Efficacy
- Objective : Evaluate the compound's effects on breast cancer cells (MCF-7).
- Findings : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Antimicrobial Properties
The compound has shown promising results in antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
- Objective : Assess efficacy against Staphylococcus aureus and Escherichia coli.
- Findings :
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
Neuroprotective Effects
Tetrahydroquinoline derivatives have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease.
Case Study: Neuroprotection
- Objective : Investigate the preventative effects on MPTP-induced parkinsonism in mice.
- Findings : The compound exhibited significant neuroprotective effects, reducing the severity of parkinsonian symptoms.
Data Summary Table
| Application Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Neuroprotection | Mice (MPTP model) | Reduced parkinsonian symptoms | 2025 |
Mechanism of Action
The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline
- Structure: Methyl group at the 6-position of the tetrahydroquinoline ring, lacking the 5-carboxamide moiety.
- Properties: Simpler structure with lower molecular weight (147.22 g/mol) compared to N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide. No reported bioactivity in the evidence, but serves as a scaffold for functionalization .
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Structure : Carboxamide at the 6-position with dimethyl substitution on the nitrogen.
- Key Difference: Positional isomerism (5- vs. 6-carboxamide) may influence binding affinity and metabolic stability. No bioactivity data provided, but dimethyl groups could enhance lipophilicity .
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines (e.g., Compounds 5a–5f)
- Structure : Methoxy group at the 6-position and aryl carboxamide substitutions (e.g., chloro, bromo, methyl carbonyl).
- Synthesis : Prepared via EDCI/HOBt-mediated coupling, yielding compounds with high purity (HPLC >95%) .
Pharmacological Activity Comparison
Analgesic Activity
- 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Exhibits 1/8th the analgesic potency of morphine, highlighting the role of hydroxyl and methyl groups in modulating opioid-like activity .
Antitumor Activity
- N-Aryl-6-methoxy-tetrahydroquinolines: Structural analogs (e.g., 5a–5f) target colchicine-binding sites, with bromo and chloro substituents enhancing cytotoxicity. For example, compound 5b (bromo-substituted) showed superior activity in preliminary assays .
Physicochemical Properties
Biological Activity
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is a derivative of tetrahydroquinoline, characterized by a methyl group at the nitrogen position and a carboxamide functional group. Its structural composition allows for various interactions with biological targets, making it a valuable compound in drug discovery.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes that are crucial in neurotransmitter biosynthesis. This inhibition can affect neuronal signaling pathways and has implications for neurodegenerative diseases.
- Receptor Binding : It interacts with specific receptors on cell surfaces, modulating cellular responses. This binding can influence various signaling pathways involved in inflammation and cell migration .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. Studies have demonstrated its potential in reducing oxidative stress and inflammation in neuronal cells, which is critical for the treatment of neurodegenerative disorders such as Alzheimer's disease .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects. In vitro studies using LPS-treated BV2 microglial cells revealed that it significantly reduced the production of pro-inflammatory mediators like IL-6 and TNF-α .
Anticancer Activity
N-methyl-1,2,3,4-tetrahydroquinoline derivatives have been evaluated for their cytotoxicity against various cancer cell lines. Results indicate selective anticancer properties against HeLa and PC3 cell lines while exhibiting lower toxicity towards non-cancerous cells .
Research Findings and Case Studies
Several studies highlight the biological activities and therapeutic potential of this compound:
Q & A
Q. What are the key synthetic pathways for N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide, and what are the critical reaction parameters?
The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and amidation. For example:
- Cyclization : Reacting substituted anilines with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions to form the tetrahydroquinoline core.
- Amidation : Introducing the carboxamide group via coupling reagents like EDCI/HOBt or using activated esters.
Critical parameters include temperature control (e.g., 130°C for cyclization in DMF with POCl₃) and solvent selection (e.g., THF for regioselective substitutions) to minimize byproducts . - Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (e.g., petroleum ether) ensures high purity (>95%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methyl groups on the tetrahydroquinoline ring appear as singlets (δ 2.8–3.2 ppm) .
- HPLC-MS : Quantifies purity and identifies degradation products (e.g., using C18 columns with acetonitrile/water gradients) .
- IR Spectroscopy : Validates amide bond formation (C=O stretch at ~1650 cm⁻¹) .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Avoid open flames due to electrostatic risks .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for disordered moieties (e.g., methyl groups). For enantiomeric purity, compare Flack parameters to confirm absolute configuration .
Q. What computational methods explain structure-activity relationships (SAR) for bioactivity?
- 3D-QSAR/CoMFA : Models electrostatic and steric fields to predict MAO-B inhibition. Substituents at the 5-position (e.g., methoxy groups) enhance binding via hydrophobic interactions .
- Docking Studies : Use AutoDock Vina with MAO-B (PDB: 2V5Z) to simulate binding modes. Carboxamide groups form hydrogen bonds with Tyr-435 .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Purity Analysis : Use HPLC to detect trace impurities (e.g., unreacted amines) that may skew IC₅₀ values .
- Enantiomeric Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates racemic mixtures, as enantiomers may exhibit divergent activities (e.g., 10-fold differences in MAO inhibition) .
- In Silico Validation : Cross-validate experimental IC₅₀ with machine learning models (e.g., Random Forest) trained on structural descriptors .
Q. What strategies optimize regioselectivity in functionalizing the tetrahydroquinoline core?
- Directing Groups : Install temporary groups (e.g., Boc-protected amines) to guide C–H activation at the 6-position.
- Metal Catalysis : Pd(OAc)₂ with ligands (e.g., SPhos) enables Suzuki couplings at the 8-position with aryl boronic acids .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
